Cas no 59208-90-1 (6-bromocinnoline-3-carboxylic acid)

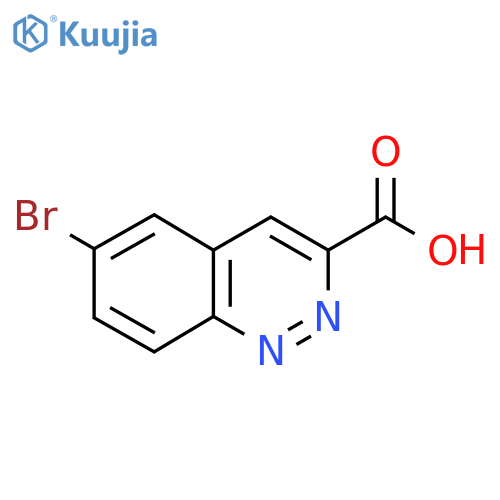

59208-90-1 structure

商品名:6-bromocinnoline-3-carboxylic acid

CAS番号:59208-90-1

MF:C9H5BrN2O2

メガワット:253.052201032639

MDL:MFCD11868805

CID:4715477

PubChem ID:21432711

6-bromocinnoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cinnolinecarboxylic acid, 6-bromo-

- 6-BROMOCINNOLINE-3-CARBOXYLIC ACID

- 6-bromocinnoline-3-carboxylic acid

-

- MDL: MFCD11868805

- インチ: 1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14)

- InChIKey: CFDSAJBDDOBOED-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(=O)O)N=N2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- トポロジー分子極性表面積: 63.1

6-bromocinnoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8673372-5.0g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95.0% | 5.0g |

$3562.0 | 2025-03-21 | |

| Enamine | EN300-8673372-0.1g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95.0% | 0.1g |

$426.0 | 2025-03-21 | |

| Enamine | EN300-8673372-1.0g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95.0% | 1.0g |

$1229.0 | 2025-03-21 | |

| Enamine | EN300-8673372-0.25g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95.0% | 0.25g |

$607.0 | 2025-03-21 | |

| Aaron | AR0285GS-500mg |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 500mg |

$1344.00 | 2023-12-15 | |

| Enamine | EN300-8673372-5g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 5g |

$3562.0 | 2023-09-02 | |

| Aaron | AR0285GS-2.5g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 2.5g |

$3336.00 | 2023-12-15 | |

| 1PlusChem | 1P02858G-500mg |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 500mg |

$1248.00 | 2024-04-22 | |

| 1PlusChem | 1P02858G-5g |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 5g |

$4465.00 | 2024-04-22 | |

| Aaron | AR0285GS-250mg |

6-bromocinnoline-3-carboxylic acid |

59208-90-1 | 95% | 250mg |

$860.00 | 2023-12-15 |

6-bromocinnoline-3-carboxylic acid 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

59208-90-1 (6-bromocinnoline-3-carboxylic acid) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量